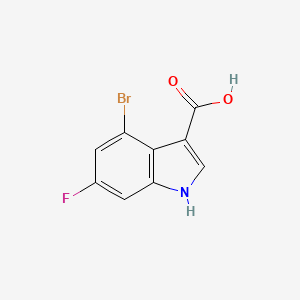

4-Bromo-6-fluoroindole-3-carboxylic Acid

Description

Significance of Indole (B1671886) Scaffolds in Synthetic Organic Chemistry and Chemical Biology

The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery. nih.govnih.gov This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental structural motif in a vast number of natural products and synthetic molecules with significant biological activity. nih.govmdpi.com Its prevalence in biologically active compounds, from the amino acid tryptophan to potent pharmaceuticals, underscores its importance. researchgate.net

The versatility of the indole scaffold allows it to serve as a template for designing compounds that can interact with a wide range of biological targets, including enzymes and receptors. nih.gov Consequently, indole derivatives have been developed as antiviral, antimicrobial, anti-inflammatory, and anticancer agents. nih.govmdpi.com The ability to functionalize the indole ring at various positions enables chemists to fine-tune the steric and electronic properties of the molecule, thereby optimizing its pharmacological profile.

Overview of Halogenation Strategies in Indole Synthesis

Halogenation is a key strategy for modifying the properties of indole scaffolds. The introduction of halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Various methods have been developed for the regioselective halogenation of indoles. researchgate.net

Direct electrophilic halogenation is a common approach, often employing reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). The position of halogenation on the indole ring can be influenced by the reaction conditions and the nature of the substituents already present on the ring. nih.gov More recently, enzymatic halogenation using flavin-dependent halogenases has emerged as an environmentally benign alternative, offering high regioselectivity under mild conditions. researchgate.netmdpi.com These enzymes can selectively chlorinate or brominate the indole moiety at various positions, depending on the specific enzyme used. researchgate.net

Contextualizing 4-Bromo-6-fluoroindole-3-carboxylic Acid within Halogenated Indole Chemistry

The substitution pattern is noteworthy. Halogenation at the 4-position of the indole ring is less common than at the 5- or 6-positions, and often requires specific synthetic strategies. The combination of a bromine and a fluorine atom provides a unique electronic and steric profile, making it an interesting building block for further chemical synthesis and for probing structure-activity relationships in medicinal chemistry.

Research Landscape and Knowledge Gaps Pertaining to this compound

Despite the general importance of halogenated indoles, the specific compound this compound is not extensively documented in peer-reviewed scientific literature. Much of the available information comes from chemical supplier catalogs, which provide basic physical and chemical data but lack in-depth studies on its synthesis, reactivity, or biological activity.

This represents a significant knowledge gap. There is a lack of published, detailed synthetic procedures for this specific compound, and its potential applications in areas such as medicinal chemistry or materials science remain largely unexplored. The unique substitution pattern suggests it could be a valuable tool for developing novel chemical entities, but further research is needed to elucidate its properties and potential uses. The absence of comprehensive studies highlights an opportunity for future research to characterize this compound and explore its synthetic utility and biological potential.

Chemical Properties of this compound

The basic chemical properties of this compound are summarized in the table below. This data is compiled from publicly available sources, primarily chemical supplier databases.

| Property | Value |

| Molecular Formula | C₉H₅BrFNO₂ |

| Molecular Weight | 274.05 g/mol |

| CAS Number | 1352395-93-7 |

| Appearance | Solid (powder) |

| Purity | Typically >97% |

This data is based on information from chemical suppliers and has not been independently verified through peer-reviewed research.

Properties

IUPAC Name |

4-bromo-6-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c10-6-1-4(11)2-7-8(6)5(3-12-7)9(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGLVTIKKLNEHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2C(=O)O)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201248861 | |

| Record name | 1H-Indole-3-carboxylic acid, 4-bromo-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201248861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352394-36-5 | |

| Record name | 1H-Indole-3-carboxylic acid, 4-bromo-6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352394-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-carboxylic acid, 4-bromo-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201248861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 4 Bromo 6 Fluoroindole 3 Carboxylic Acid and Its Analogs

Functional Group Interconversions on the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the indole (B1671886) ring is a key site for functionalization, allowing for the introduction of various substituents through well-established chemical reactions.

Esterification and Amidation Reactions

The carboxylic acid functionality of 4-bromo-6-fluoroindole-3-carboxylic acid can be readily converted into esters and amides. These reactions are fundamental in medicinal chemistry for modulating properties such as solubility, bioavailability, and target binding.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under standard conditions, typically involving reaction with an alcohol in the presence of an acid catalyst.

Amidation: Similarly, amidation can be performed by activating the carboxylic acid, for example, with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the addition of a primary or secondary amine. This method provides a direct route to a wide array of amide derivatives.

A variety of alcohols and amines can be utilized in these reactions, leading to the generation of diverse libraries of ester and amide derivatives of this compound.

Decarboxylation Reactions of Indole Carboxylic Acids

Decarboxylation, the removal of the carboxyl group, is a significant transformation for indole-3-carboxylic acids. This reaction can proceed through different mechanisms depending on the reaction conditions. Acid-catalyzed decarboxylation of indole-3-carboxylic acids has been shown to occur via an A-SE2 mechanism, involving a zwitterionic intermediate. rsc.org The rate of this reaction can be influenced by substituents on the indole ring. rsc.org

Alternatively, metal-free decarboxylation methods have been developed. researchgate.net For instance, indole-3-carboxylic acids can undergo smooth decarboxylation under conditions catalyzed by potassium carbonate or promoted by acetonitrile (B52724) in the presence of a base. researchgate.net These methods offer an efficient and straightforward route to the corresponding 4-bromo-6-fluoroindole. researchgate.net The process of converting carboxylic acids to organic halides by cleaving the carbon-carbon bond next to the carboxyl group is known as decarboxylative halogenation or halodecarboxylation. acs.orgnih.gov

Reactions Involving the Halogen Substituents (Bromine and Fluorine)

The bromine and fluorine atoms attached to the indole core provide valuable handles for further molecular elaboration, primarily through cross-coupling reactions and potentially through nucleophilic aromatic substitution.

Cross-Coupling Reactions at Brominated Positions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom at the 4-position of the indole ring is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for synthesizing biaryl compounds. wikipedia.orgmdpi.com The reaction is scalable and finds application in the synthesis of pharmaceutical intermediates. wikipedia.org Various palladium catalysts and reaction conditions, including the use of aqueous media, have been developed to improve the efficiency and scope of this reaction. researchgate.netresearchgate.netarkat-usa.org

Heck Coupling: The Heck reaction couples the bromoindole with an alkene to form a new carbon-carbon bond, leading to substituted styrenes or other vinylated indoles. This reaction, like the Suzuki coupling, is typically catalyzed by a palladium complex. rsc.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromoindole and a terminal alkyne. researchgate.netresearchgate.netmdpi.com The reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. mdpi.comscirp.org It provides a direct route to alkynyl-substituted indoles, which are valuable intermediates in organic synthesis. researchgate.net

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | C-C (Aryl-Aryl) |

| Heck | Alkene | Pd catalyst, Base | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |

Nucleophilic Aromatic Substitution on Fluorinated Indoles (if applicable)

Nucleophilic aromatic substitution (SNAr) of a fluorine atom on an aromatic ring is generally more favorable than that of a bromine atom, especially when the ring is activated by electron-withdrawing groups. stackexchange.comlibretexts.org The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, thus lowering the activation energy of the rate-determining addition step. stackexchange.com

While SNAr reactions are well-established for electron-poor fluoroarenes, recent advances have enabled this transformation on electron-neutral and even electron-rich systems through methods like organic photoredox catalysis. nih.govnih.gov This opens up the possibility of selectively replacing the fluorine atom in 4-bromo-6-fluoroindole derivatives with various nucleophiles, such as azoles, amines, and carboxylic acids, under mild conditions. nih.govnih.gov However, the applicability of this reaction to the specific 4-bromo-6-fluoroindole scaffold would depend on the electronic nature of the indole ring and the reaction conditions employed.

Electrophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. The mechanism of electrophilic aromatic substitution involves the attack of an electrophile by the pi-electrons of the aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlabster.com Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. libretexts.orgmasterorganicchemistry.com

The directing effects of the existing substituents (bromo, fluoro, and the pyrrole (B145914) ring) on the incoming electrophile are crucial. The electron-donating nature of the indole nitrogen typically directs electrophiles to the 3-position. However, since this position is already occupied by a carboxylic acid group, substitution will be directed to other positions on the ring. The bromo and fluoro substituents are deactivating groups but are ortho-, para-directing. The interplay of these electronic and steric factors will determine the regioselectivity of any further electrophilic substitution on the 4-bromo-6-fluoroindole ring. The activating effect of a phenol (B47542) group, for instance, can override the deactivating effect of a nitro group, directing an incoming electrophile to the ortho or para positions. makingmolecules.com

N-Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring, typically a site of nucleophilic reactivity, is significantly deactivated in this compound due to the strong electron-withdrawing effects of the bromo, fluoro, and carboxylic acid substituents. This reduced nucleophilicity necessitates the use of more forcing reaction conditions or highly reactive electrophiles to achieve N-functionalization. The primary strategies for N-functionalization, namely N-alkylation, N-acylation, and N-arylation, are adapted to overcome this inherent low reactivity.

N-Alkylation:

The direct N-alkylation of electron-deficient indoles, including those with halogen and carboxyl substituents, generally requires a strong base to deprotonate the indole nitrogen, thereby generating a more potent nucleophile. The resulting indolide anion can then react with an alkyl halide or another suitable alkylating agent.

A common approach involves the use of strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction proceeds via an SN2 mechanism. However, studies on analogous electron-deficient indoles have shown that weak electron-withdrawing groups, such as bromo or chloro, can negatively affect both the reaction yield and, in the case of chiral alkylating agents, the enantioselectivity. organic-chemistry.org The presence of multiple electron-withdrawing groups, as in this compound, is expected to further decrease the nucleophilicity of the indole nitrogen, potentially requiring higher temperatures or more reactive alkylating agents.

An alternative, metal-free reductive N-alkylation of indoles using aldehydes as the alkylating agent and a silane (B1218182) as the reductant has been developed. nih.gov This method has been shown to be effective for a variety of substituted indoles and could be applicable to the target molecule. nih.gov Ruthenium-catalyzed N-alkylation of indoles using alcohols as the alkylating agent also presents a viable, though less common, strategy.

| Indole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Indole | Alkyl Halide | NaH | DMF | RT | 1-Alkylindole | Good | General Knowledge |

| Electron-Deficient Indoles | Vinyl Aziridines | Pd-catalyst | DCE | RT | N-Allylated Indoles | 57-99% | organic-chemistry.org |

| Indoles | Aldehydes | Et3SiH | - | - | N-Alkylindoles | Good | nih.gov |

| Indoles | Alcohols | Ru-catalyst | - | - | N-Alkylindoles | Good |

N-Acylation:

N-acylation of indoles introduces an acyl group onto the nitrogen atom, typically leading to the formation of N-acylindoles. For electron-deficient indoles like this compound, direct acylation with carboxylic acids is challenging. However, methods utilizing more reactive acylating agents or catalytic activation have been developed.

One effective method involves the use of thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov This reaction proceeds under relatively mild conditions and exhibits high chemoselectivity for N-acylation over C-acylation. nih.gov The proposed mechanism involves the deprotonation of the indole nitrogen by the base, followed by a nucleophilic attack of the resulting indolide anion on the thioester. nih.gov

Direct N-acylation of indole with carboxylic acids has been achieved using boric acid as a catalyst, although this method may require high temperatures and is generally less efficient for electron-poor indoles. nih.gov The use of highly reactive acyl chlorides in the presence of a base is another common approach, but the functional group tolerance can be limited. nih.gov

| Indole Substrate | Acylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Indoles | Thioesters | Cs₂CO₃ | Xylene | 140 °C | N-Acylindoles | Moderate to Good | nih.gov |

| Indole | Carboxylic Acids | Boric Acid | Mesitylene | Reflux | N-Acylindoles | Moderate | nih.gov |

| 2,3-diphenyl-5-methoxy-indole | Ethyl Chloroformate | NaH | DMF | - | N-Ethoxycarbonylindole | - |

N-Arylation:

The introduction of an aryl group onto the indole nitrogen can be accomplished through various transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are the most prominent methods for the N-arylation of indoles. nih.gov These reactions typically involve the coupling of an indole with an aryl halide in the presence of a copper or palladium catalyst, respectively, along with a suitable base and ligand.

For an electron-deficient substrate like this compound, the conditions for these cross-coupling reactions would need to be carefully optimized. The electronic properties of the aryl halide also play a significant role in the reaction's success.

Mechanistic Investigations of Key Transformations

The functionalization of the indole nitrogen in this compound is governed by the electronic landscape of the molecule. The inductive and resonance effects of the substituents dictate the nucleophilicity of the nitrogen atom and influence the stability of reaction intermediates and transition states.

Electronic Effects of Substituents:

The fluorine atom at the 6-position and the bromine atom at the 4-position both exert strong electron-withdrawing inductive effects (-I), which significantly reduce the electron density throughout the indole ring system, including the nitrogen atom. The carboxylic acid group at the 3-position is also strongly electron-withdrawing. This cumulative electron deficiency deactivates the indole nitrogen, making it a weaker nucleophile compared to unsubstituted indole.

Mechanism of N-Alkylation:

Mechanism of N-Acylation:

The mechanism for N-acylation using thioesters involves the initial deprotonation of the indole nitrogen to form the indolide anion. nih.gov This is followed by a nucleophilic acyl substitution reaction where the indolide anion attacks the carbonyl carbon of the thioester, leading to a tetrahedral intermediate. Subsequent elimination of the thiolate leaving group yields the N-acylindole. nih.gov Control experiments have shown that the presence of a base like Cs₂CO₃ is crucial for this transformation to proceed, confirming the necessity of the deprotonation step. nih.gov

Mechanism of N-Arylation:

The mechanisms of copper- and palladium-catalyzed N-arylation reactions are complex and involve catalytic cycles with multiple steps, including oxidative addition, ligand exchange, and reductive elimination. In the context of an electron-deficient indole, the coordination of the indolide anion to the metal center is a key step. The electronic nature of both the indole and the aryl halide can significantly impact the rates of the individual steps within the catalytic cycle.

Application of 4 Bromo 6 Fluoroindole 3 Carboxylic Acid As a Synthetic Building Block and Chemical Scaffold

Utility in the Construction of Complex Heterocyclic Systems

The inherent reactivity of the indole (B1671886) nucleus, combined with the specific functional groups of 4-Bromo-6-fluoroindole-3-carboxylic acid, facilitates its use in building more elaborate heterocyclic structures. It serves as a key starting material for both the modification of the indole core and for its annulation to form fused ring systems.

This compound is an effective precursor for creating indoles with multiple halogen substituents. The synthesis of such compounds is often a step-wise process.

Decarboxylation: The carboxylic acid group at the C3 position can be removed through decarboxylation to yield 4-bromo-6-fluoro-1H-indole. chemicalbook.comresearchgate.net This reaction provides a di-halogenated indole core that is ready for further functionalization.

Further Halogenation: The resulting 4-bromo-6-fluoro-1H-indole can undergo subsequent electrophilic halogenation. The C3 position of the indole ring is generally the most reactive site for such substitutions. researchgate.netnih.gov This allows for the introduction of an additional halogen (e.g., chlorine, bromine, or iodine), leading to a tri-halogenated indole derivative. For example, studies on simpler indoles have shown that a bromo-substituted indole can be further brominated at other available positions on the ring. mdpi.com This principle allows for the generation of a variety of polyhalogenated indole structures from the initial 4-bromo-6-fluoro scaffold. Halogenated indoles are important synthetic intermediates as the halogen atoms can serve as leaving groups in cross-coupling reactions. mdpi.com

The carboxylic acid functionality at the C3 position is pivotal for constructing fused heterocyclic systems. One notable example is the synthesis of indoloquinoxalines, which are formed by the condensation of an indole-3-carboxylic acid with an o-phenylenediamine (B120857) derivative.

The reaction proceeds via an acid-catalyzed condensation, where the carboxylic acid of the indole reacts with the diamine to form a new six-membered ring fused to the indole core. google.comias.ac.in This method provides a direct route to complex, polycyclic aromatic systems. By using substituted o-phenylenediamines, a variety of indoloquinoxaline derivatives can be accessed from the this compound starting material, incorporating the specific halogenation pattern of the parent indole into the final fused structure. google.com

Scaffold for Structure-Activity Relationship (SAR) Studies

The term "scaffold" in medicinal chemistry refers to a core molecular structure that can be systematically modified at various positions to explore how these changes affect biological activity. This compound is an exemplary scaffold for such Structure-Activity Relationship (SAR) studies. nih.govacs.orgnih.govlimef.com Its multiple, chemically distinct functionalization points allow for the creation of large libraries of related compounds.

| Functional Group | Position | Potential for Modification |

| Indole Nitrogen (N-H) | N1 | Alkylation, Arylation, Acylation |

| Carboxylic Acid (-COOH) | C3 | Amide formation, Esterification, Reduction |

| Bromine (-Br) | C4 | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Fluorine (-F) | C6 | Generally stable, influences electronic properties |

This table outlines the key modification sites on the this compound scaffold.

The primary value of this compound in this context is the methodological flexibility it offers for creating diverse derivatives. The focus is on the synthetic transformations that enable the exploration of chemical space.

Amide Bond Formation: The carboxylic acid group is readily converted into amides through coupling reactions with a wide range of primary and secondary amines. libretexts.org This is one of the most common strategies for derivatization, allowing for the introduction of diverse side chains. Standard coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide), facilitate this transformation. libretexts.org Syntheses of indole-based inhibitors have utilized this method to attach peptide-like chains to the indole core. nih.gov

Cross-Coupling Reactions: The bromine atom at the C4 position is a key site for modification via palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of various aryl, alkyl, or other functional groups. nih.gov

N-Alkylation/Arylation: The indole nitrogen can be functionalized through alkylation or arylation reactions, typically by treatment with a base followed by an electrophile (e.g., an alkyl or aryl halide). nih.gov

The two halogen atoms on the benzene (B151609) portion of the indole ring have a profound impact on the molecule's electronic properties and reactivity.

Electronic Effects: Both fluorine and bromine are electron-withdrawing groups due to their high electronegativity (inductive effect). This reduces the electron density of the indole ring system. A theoretical study on substituted indoles confirmed that electron-withdrawing groups like -Br and -F decrease the rate of electrophilic substitution reactions, such as bromination at the C3 position. researchgate.net

Reactivity Modulation: The fluorine atom at the C6 position and the bromine atom at the C4 position deactivate the benzene ring towards electrophilic aromatic substitution. However, they also increase the acidity of the N-H proton, potentially facilitating N-alkylation reactions. In nucleophilic aromatic substitution reactions, a fluorine substituent can have a variable activating or deactivating influence depending on its position relative to the reaction site. researchgate.net These electronic perturbations are crucial for fine-tuning the chemical behavior of the scaffold in subsequent synthetic steps.

Role in the Development of Privileged Indole Scaffolds

An indole ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This term describes a molecular framework that is capable of binding to multiple, distinct biological targets by presenting different functional groups in the correct spatial orientation.

This compound is a valuable starting point for building libraries based on this privileged structure. The presence of four distinct modification sites (the N-H, C3-COOH, C4-Br, and the C6-F which modulates electronics) allows for the generation of a high degree of molecular diversity from a single, well-defined precursor. nih.govnih.gov By systematically applying the synthetic methodologies described previously (amide coupling, cross-coupling, N-alkylation), chemists can generate large collections of novel indole derivatives. These libraries are then used in high-throughput screening to identify compounds with desired properties, accelerating the discovery process. The defined substitution pattern of the starting material ensures that the resulting derivatives occupy a unique and well-characterized region of chemical space.

Future Research Directions and Emerging Methodologies for Halogenated Indole Carboxylic Acids

Development of Novel and Sustainable Synthetic Routes

The synthesis of halogenated indole (B1671886) carboxylic acids has traditionally relied on classical methods like the Fischer, Reissert, and Madelung syntheses, often requiring harsh conditions and producing significant waste. nih.govnih.gov The future of synthesizing these valuable compounds lies in the development of more efficient, selective, and environmentally benign methodologies.

A key area of development is the use of "green" halogenating agents. For instance, methods utilizing oxone–halide systems for the halogenation of indoles are gaining traction. acs.org These systems generate reactive halogenating species in situ, which eliminates the need to handle stoichiometric amounts of hazardous halogenating agents and reduces toxic byproducts. acs.org Research has shown that the choice of protecting group on the indole nitrogen can direct halogenation to either the C2 or C3 position, offering a level of control crucial for targeted synthesis. acs.org

Furthermore, transition-metal-free synthesis is an emerging sustainable alternative. One such novel method is the cesium carbonate-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines to readily prepare 2-bromoindoles in excellent yields. rsc.org Future work will likely focus on expanding the substrate scope of these reactions and adapting them for the synthesis of complex, poly-halogenated indole carboxylic acids. The emphasis will be on catalytic processes that minimize waste and rely on readily available, non-toxic starting materials. beilstein-journals.org

Table 2: Comparison of Synthetic Methodologies for Halogenated Indoles

| Feature | Classical Methods (e.g., Fischer) | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Strong acids, high temperatures, stoichiometric halogenating agents nih.gov | In situ generated reagents (oxone-halide), mild bases (Cs2CO3) acs.orgrsc.org |

| Byproducts | Significant acid/base waste, toxic organic byproducts acs.orgbeilstein-journals.org | Water, simple salts beilstein-journals.org |

| Conditions | Often harsh, high energy input nih.gov | Mild, lower energy consumption, often room temperature acs.orgrsc.org |

| Selectivity | Can be difficult to control | High regioselectivity achievable through catalyst or protecting group choice acs.org |

| Sustainability | Low atom economy, high environmental impact | High atom economy, reduced environmental footprint acs.org |

Exploration of Underexplored Reactivity Profiles

The reactivity of halogenated indoles, particularly at the C3 position, has been well-utilized in palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions, as well as in nucleophilic substitutions. nih.gov However, the full reactive potential of poly-halogenated systems like 4-bromo-6-fluoroindole-3-carboxylic acid remains largely untapped. The presence of multiple, distinct halogen atoms opens up possibilities for regioselective functionalization, where one halogen can be selectively reacted while the other remains for subsequent transformations.

Future research will delve into these nuanced reactivity patterns. For example, the differential reactivity of a C-Br versus a C-F bond under various catalytic conditions is a key area of investigation. This allows for sequential, site-selective cross-coupling reactions to build molecular complexity.

Moreover, dearomative cycloaddition reactions represent a frontier in indole chemistry. The dearomative (4 + 3) cycloaddition of 3-alkenylindoles with oxyallyl cations to form cyclohepta[b]indoles is a powerful method for creating complex, three-dimensional structures from flat aromatic precursors. acs.org Exploring the participation of halogenated indole carboxylic acids in such dearomatization strategies could provide rapid access to novel and structurally diverse scaffolds for biological screening. The electron-withdrawing nature of the halogens and the carboxylic acid group can significantly influence the reactivity of the indole nucleus in these transformations, a phenomenon that requires deeper study.

Table 3: Reactivity Patterns of Halogenated Indoles

| Reaction Type | Position | Key Features & Research Directions |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | C3, C6, etc. | Well-established for Br, I. nih.govrsc.org Future work includes selective coupling on poly-halogenated systems. |

| Nucleophilic Substitution | C3 | Reactivity is sensitive to the halogen (I > Br > Cl) and the nucleophile. nih.gov |

| Halogenation | C2, C3 | Regioselectivity can be controlled by N-protecting groups. acs.org |

| Dearomative Cycloaddition | Indole Core | (4+3) cycloadditions with 3-alkenylindoles are emerging. acs.org Exploring the role of halogen substituents is a key future direction. |

| Biological Reactivity | Whole Molecule | Halogenated indoles act as ligands for biological targets like the aryl hydrocarbon receptor (AhR). nih.govsemanticscholar.org |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation (beyond basic identification)

While standard 1D NMR (¹H, ¹³C) and mass spectrometry are routine for structural confirmation, the unambiguous elucidation of complex halogenated indole structures, especially differentiating between isomers, demands more sophisticated techniques. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) is essential for confirming elemental composition, as demonstrated in the characterization of novel indole-2-carboxylic acid derivatives. nih.gov

Beyond this, advanced NMR techniques are becoming indispensable. Two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are critical for assigning specific proton and carbon signals, especially in densely substituted aromatic rings.

An emerging and powerful technique for studying indole derivatives is Photochemically Induced Dynamic Nuclear Polarization (photo-CIDNP). This method provides significant signal enhancement in NMR for specific nuclei involved in a photochemical reaction, allowing for the sensitive detection of transient species and providing insights into electronic structure. acs.org Recent studies have used machine learning to predict photo-CIDNP enhancement, identifying the nucleophilic Fukui index as a strong indicator of the most enhanced site in indole derivatives. acs.org Applying such advanced spectroscopic methods will be crucial for understanding the subtle electronic effects of halogenation and for characterizing the products of novel reactions.

Table 4: Advanced Spectroscopic Techniques for Halogenated Indoles

| Technique | Abbreviation | Application in Structural Elucidation |

|---|---|---|

| High-Resolution Mass Spectrometry | HRMS | Provides exact mass for unambiguous determination of molecular formula. nih.gov |

| Heteronuclear Multiple Bond Correlation | HMBC | Establishes long-range (2-3 bond) correlations between protons and carbons, key for assigning quaternary carbons and piecing together the molecular skeleton. nih.gov |

| Photochemically Induced Dynamic Nuclear Polarization NMR | Photo-CIDNP | Offers massive signal enhancement to study electronic properties and reactive sites, moving beyond simple structure confirmation. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry is a paradigm shift in chemical manufacturing, offering improved safety, scalability, and process control. researchgate.net The synthesis of indole-3-carboxylic esters has been successfully adapted to flow processes, using systems like the H-cube for catalytic hydrogenations, resulting in higher throughput and excellent yields. nih.govbeilstein-journals.orguc.pt

Automated multi-step continuous flow synthesis allows for the construction of complex molecules in a single, unbroken sequence without isolating intermediates. nih.gov This has been demonstrated for the rapid assembly of pharmacologically significant 2-(1H-indol-3-yl)thiazoles, achieving high yields over three chemical steps in under 15 minutes. nih.gov

The future will see a greater integration of these platforms for the synthesis of halogenated indole carboxylic acids. The precise control over temperature, pressure, and reaction time in microreactors is particularly advantageous for managing exothermic reactions or handling unstable intermediates. beilstein-journals.orgnih.gov Furthermore, the coupling of automated flow systems with machine learning algorithms for real-time analysis and reaction optimization represents the next frontier, enabling high-throughput synthesis and screening of compound libraries for accelerated drug discovery. researchgate.net

Table 5: Comparison of Batch vs. Flow Synthesis for Indole Derivatives

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Process Control | Limited control over mixing and temperature gradients. | Precise control over reaction parameters (temp, pressure, time). beilstein-journals.orgresearchgate.net |

| Safety | Handling large volumes of hazardous materials poses risks. | Small reaction volumes enhance safety, especially for hazardous reactions. researchgate.netnih.gov |

| Scalability | Scaling up can be non-trivial and require re-optimization. | Easily scalable by running the system for a longer duration. beilstein-journals.orguc.pt |

| Efficiency | Often requires workup and purification of intermediates. | Allows for multi-step synthesis in a single continuous process. nih.gov |

| Throughput | Lower throughput for optimization and library synthesis. | High throughput, suitable for automation and rapid screening. researchgate.net |

New Computational Paradigms for Predicting Chemical Behavior

Computational chemistry has evolved from a tool for rationalizing experimental results to a powerful predictive engine. For halogenated indole carboxylic acids, new computational paradigms are crucial for predicting reactivity, guiding synthesis, and designing molecules with desired properties.

Density Functional Theory (DFT) is being used to model the reactivity of various halogenating agents, providing insights that can help in selecting the right reagents for a desired transformation. rsc.org Computational models are also being developed to predict the site-selectivity of enzymatic halogenation, which is essential for biocatalytic applications. escholarship.org

A significant area of development is the accurate modeling of halogen bonds. These noncovalent interactions are increasingly recognized as critical for molecular recognition and drug-target binding. nih.gov Advanced computational tools that can accurately model the anisotropic charge distribution of halogen atoms are necessary to incorporate halogen bonding into structure-based drug design. nih.gov

The integration of machine learning with quantum chemistry is a particularly exciting new paradigm. As seen with the prediction of photo-CIDNP effects, machine learning models can identify complex relationships between molecular features and experimental outcomes that are not immediately obvious. acs.org In the future, such models could be used to predict the reactivity of a novel halogenated indole in a given reaction, forecast its biological activity, or even suggest optimal synthetic routes, dramatically accelerating the discovery and development process.

Table 6: Computational Methods and Their Predictive Applications

| Computational Method | Predictive Goal | Relevance to Halogenated Indoles |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanisms and reactivity rsc.org | Predicting the outcome and selectivity of halogenation and cross-coupling reactions. |

| Molecular Docking | Binding modes and affinity nih.govrsc.org | Predicting how halogenated indoles interact with protein targets to guide drug design. |

| Halogen Bond Modeling | Noncovalent interactions nih.gov | Accurately modeling the role of halogens in ligand-receptor binding for potency optimization. |

| Machine Learning (ML) | Structure-Property Relationships acs.org | Predicting spectroscopic properties, reactivity, and biological activity from molecular structure. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-6-fluoroindole-3-carboxylic Acid?

- Methodology : Synthesis typically involves sequential halogenation of indole-3-carboxylic acid. Radical bromination at the 4-position (using N-bromosuccinimide under UV light) followed by electrophilic fluorination at the 6-position (via Schiemann reaction or using Selectfluor™) is a common approach . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also introduce substituents on pre-functionalized indole scaffolds .

- Characterization : Confirm regioselectivity using -NMR (upfield shifts for bromine/fluorine proximity) and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. How should researchers validate the purity of halogenated indole derivatives like this compound?

- Analytical Workflow :

HPLC : Use reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95% recommended for biological assays) .

Melting Point : Compare observed mp (e.g., 219–223°C for analogous fluorinated cinnamic acids) with literature to detect impurities .

Elemental Analysis : Quantify Br/F content via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What are the key reactivity patterns of this compound?

- Reactivity :

- The bromine at C4 participates in cross-coupling (e.g., Suzuki with aryl boronic acids) to form biaryl structures, useful in drug discovery .

- The carboxylic acid at C3 enables esterification or amidation for prodrug development .

- Fluorine at C6 enhances metabolic stability and influences electronic properties (e.g., pKa modulation) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Optimization Strategies :

- Bromination : Use NBS in DMF at 0°C to minimize di-substitution byproducts .

- Fluorination : Employ Selectfluor™ in acetonitrile at 80°C for higher regioselectivity .

- Catalyst Screening : Test Pd(PPh) vs. PdCl(dppf) for coupling efficiency; monitor via TLC .

- Yield Tracking : Intermediate yields should exceed 70% at each step; use DoE (Design of Experiments) to refine conditions .

Q. How to resolve contradictions in -NMR data for halogenated indole derivatives?

- Troubleshooting :

- Solvent Effects : Compare DMSO-d vs. CDCl spectra; halogenated solvents may shift carbonyl signals .

- Decoupling Experiments : Use DEPT-135 to distinguish quaternary carbons (e.g., C3 carboxylic acid at ~170 ppm) .

- Reference Standards : Cross-check with NIST Chemistry WebBook data for analogous compounds (e.g., 4-bromophenylacetic acid) .

Q. What role does this compound play in medicinal chemistry research?

- Applications :

- Kinase Inhibition : The indole scaffold is a core structure in kinase inhibitors (e.g., VEGF-R2); bromine/fluorine substitutions enhance target binding .

- Antimicrobial Agents : Fluorine improves cell membrane penetration, while bromine increases halogen bonding with bacterial enzymes .

- Structure-Activity Relationship (SAR) : Modify the carboxylic acid group to esters or amides for improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.